![molecular formula C17H11NO5S2 B2987734 3-(苯并[d]噻唑-2-基)-2-氧代-2H-色满-7-基甲磺酸盐 CAS No. 299953-19-8](/img/structure/B2987734.png)

3-(苯并[d]噻唑-2-基)-2-氧代-2H-色满-7-基甲磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

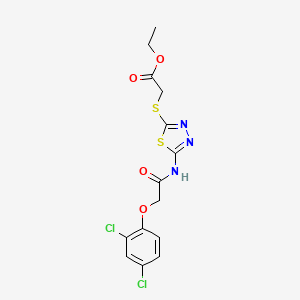

“3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound, and a chromen-7-yl methanesulfonate moiety .

Molecular Structure Analysis

The molecular structure of “3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate” is complex due to the presence of multiple functional groups. The benzothiazole moiety contributes to the aromaticity of the molecule, while the chromen-7-yl methanesulfonate moiety introduces additional structural complexity .科学研究应用

选择性甲磺酰化

甲磺酸酯衍生物(其反应性与所讨论的化合物相似)已被用于选择性甲磺酰化过程中。例如,1H-苯并三唑-1-基甲磺酸酯已被有效地用于区分分子中的氨基,展示了在伯氨基上选择性甲磺酰化而不是仲氨基,并在存在羟基时优先选择氨基 (Kim 等人,1999)。

苯并噻唑的合成

甲磺酸已被用作 2-取代芳香族和脂肪族苯并噻唑合成的催化剂,突出了甲磺酸酯在促进化学转化中的多功能性。该方法的简单性和可及性使其成为苯并噻唑衍生物合成中的有价值工具,苯并噻唑衍生物在各种化学和生物应用中很突出 (Sharghi & Asemani,2009)。

抗菌应用

含有香豆素和噻唑部分的化合物已被研究其抗菌特性。例如,当香豆素-噻唑衍生物被掺入聚合物中时,表现出显着的抗菌活性,表明在抗菌涂层和材料中的潜在应用。这项研究强调了此类化合物的生物活性潜力,可能包括“3-(苯并[d]噻唑-2-基)-2-氧代-2H-色满-7-基甲磺酸盐” (El‐Wahab 等人,2014)。

C-H 键活化

据报道,甲磺酸与二氧化锰结合使用可促进杂原子附近的 sp3 C-H 键的直接烷基化,说明甲磺酸酯在氧化 C-H 键活化中的作用。这一过程为烃类的直接官能化开辟了新途径,可能适用于“3-(苯并[d]噻唑-2-基)-2-氧代-2H-色满-7-基甲磺酸盐”的合成和改性 (Liu 等人,2013)。

绿色合成方法

绿色化学原理已应用于相关化合物的合成,例如使用 2-氧代咪唑烷-1,3-二磺酸作为可回收催化剂来合成三氟甲基-1H-苯并[f]色满。这突出了在复杂有机分子合成中采用可持续方法的环境和经济效益,可能包括“3-(苯并[d]噻唑-2-基)-2-氧代-2H-色满-7-基甲磺酸盐” (Shahi 等人,2018)。

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the growth and proliferation of M. tuberculosis.

Result of Action

tuberculosis , suggesting that they may induce cellular changes that inhibit the proliferation of this bacterium.

未来方向

The future directions for research on “3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety and hazard assessments, as well as investigations into potential therapeutic applications, could be valuable .

属性

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO5S2/c1-25(20,21)23-11-7-6-10-8-12(17(19)22-14(10)9-11)16-18-13-4-2-3-5-15(13)24-16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUWIUUHNZAXLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987652.png)

![2,5-dichloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987653.png)

![2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2987655.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2987659.png)

![1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2987668.png)

![[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2987669.png)

![2-(3,4-dimethoxyphenyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2987671.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide](/img/structure/B2987672.png)

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid](/img/structure/B2987673.png)

![N-(2,6-dimethylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2987674.png)